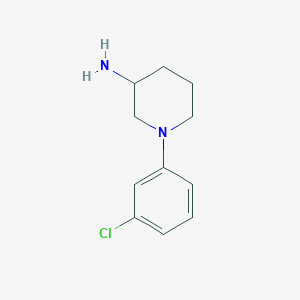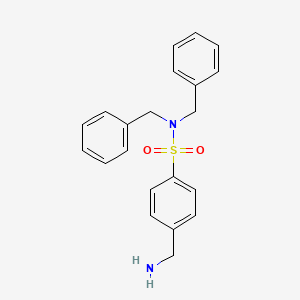
1-(1H-indol-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-4-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a common structural motif found in many natural products and synthetic compounds, making it an important target for chemical research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-4-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of indole with an appropriate alkylating agent under basic conditions. For example, the reaction of indole with bromoethane in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-indol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-3-carboxaldehyde, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
1-(1H-indol-4-yl)ethanamine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in studies of indole-based signaling pathways and as a probe for investigating biological processes involving indole derivatives.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-4-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparaison Avec Des Composés Similaires
1-(1H-indol-4-yl)ethanamine can be compared with other similar compounds, such as:
Tryptamine: Both compounds share the indole nucleus and have similar biological activities, but differ in their side chains and specific effects.
Serotonin: This neurotransmitter also contains an indole nucleus and is structurally similar to this compound, but has distinct physiological roles.
Indole-3-acetic acid: A plant hormone with an indole nucleus, used in studies of plant growth and development.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1-(1H-indol-4-yl)ethanamine |
InChI |
InChI=1S/C10H12N2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,12H,11H2,1H3 |
Clé InChI |
SJQXVHPJANYTKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C=CNC2=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
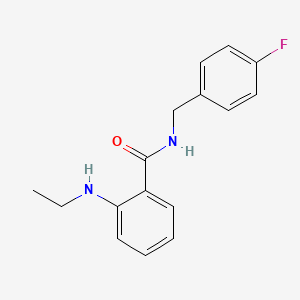

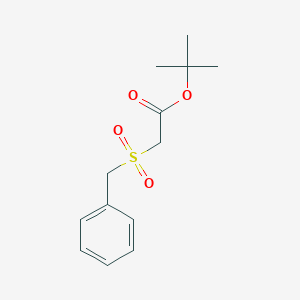

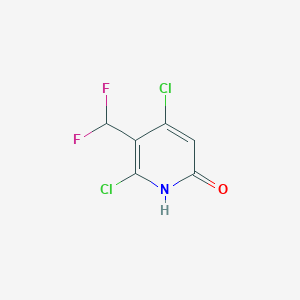
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
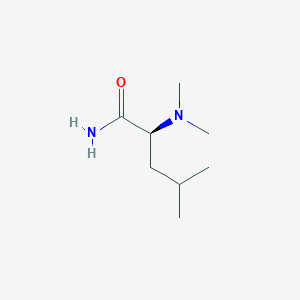
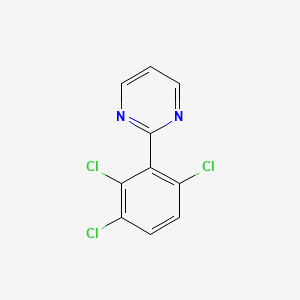
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)

